Cas no 1881487-97-3 (4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde)
4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-1292874
- 4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde
- 1881487-97-3
-
- Inchi: 1S/C11H9ClN2O2/c1-16-10-5-13-14(6-10)11-4-9(12)3-2-8(11)7-15/h2-7H,1H3
- InChI Key: GQYWDSKPCKQOES-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C=O)=C(C=1)N1C=C(C=N1)OC
Computed Properties
- Exact Mass: 236.0352552g/mol
- Monoisotopic Mass: 236.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 44.1Ų
4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1292874-1.0g |
4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde |
1881487-97-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1292874-50mg |
4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde |
1881487-97-3 | 50mg |
$707.0 | 2023-09-30 | ||
| Enamine | EN300-1292874-100mg |
4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde |
1881487-97-3 | 100mg |
$741.0 | 2023-09-30 | ||
| Enamine | EN300-1292874-250mg |
4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde |
1881487-97-3 | 250mg |
$774.0 | 2023-09-30 | ||
| Enamine | EN300-1292874-500mg |
4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde |
1881487-97-3 | 500mg |
$809.0 | 2023-09-30 | ||
| Enamine | EN300-1292874-1000mg |
4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde |
1881487-97-3 | 1000mg |
$842.0 | 2023-09-30 | ||
| Enamine | EN300-1292874-2500mg |
4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde |
1881487-97-3 | 2500mg |
$1650.0 | 2023-09-30 | ||
| Enamine | EN300-1292874-5000mg |
4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde |
1881487-97-3 | 5000mg |
$2443.0 | 2023-09-30 | ||
| Enamine | EN300-1292874-10000mg |
4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde |
1881487-97-3 | 10000mg |
$3622.0 | 2023-09-30 |
4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde
4-Chloro-2-(4-Methoxy-1H-Pyrazol-1-yl)benzaldehyde (CAS No. 1881487-97-3): A Comprehensive Overview
4-Chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde (CAS No. 1881487-97-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde consists of a benzaldehyde moiety substituted with a 4-chloro group and a 4-methoxy-1H-pyrazol-1-yl group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the importance of 4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde in the context of drug discovery and development. One notable application is its use as an intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to synthesize derivatives with enhanced pharmacological activities, such as improved potency and selectivity.
In the realm of medicinal chemistry, 4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde has been explored for its potential as a lead compound in the development of new drugs. Its ability to modulate specific biological targets, such as enzymes and receptors, has been extensively studied. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against a key enzyme involved in a particular disease pathway.
The structural versatility of 4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde also makes it a valuable starting material for combinatorial chemistry approaches. By systematically modifying the functional groups attached to the benzaldehyde core, chemists can generate a diverse library of compounds with varying biological activities. This approach has been instrumental in identifying novel leads for drug discovery programs.
In addition to its role in drug development, 4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde has also been investigated for its potential as a probe molecule in biochemical assays. Its unique electronic properties and high reactivity make it suitable for use in fluorescence-based assays and other analytical techniques. These applications have contributed to a better understanding of complex biological processes at the molecular level.
The synthesis of 4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde has been optimized through various synthetic routes, ensuring high yields and purity. One common method involves the condensation of 2-chlorobenzaldehyde with 4-methoxypyrazole under controlled conditions. The resulting product can be further purified using standard techniques such as column chromatography or recrystallization.
The physical and chemical properties of 4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde, including its solubility, stability, and reactivity, have been thoroughly characterized. These properties are crucial for optimizing its use in various applications, from laboratory research to industrial-scale production.
In conclusion, 4-chloro-2-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde (CAS No. 1881487-97-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile applications make it an important molecule for further exploration and development. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying its importance in the scientific community.
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